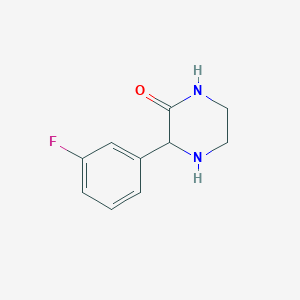

3-(3-Fluorophenyl)piperazin-2-one

説明

3-(3-Fluorophenyl)piperazin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are found in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific targets and mode of action of “3-(3-Fluorophenyl)piperazin-2-one” would depend on its specific structure and any functional groups present.

生化学分析

Biochemical Properties

It is known that piperazine derivatives, to which this compound belongs, have a wide range of biological and pharmaceutical activity

Cellular Effects

It is known that piperazine derivatives can have significant effects on various types of cells and cellular processes

Molecular Mechanism

It is known that piperazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages, and that threshold effects, as well as toxic or adverse effects at high doses, can be observed .

Metabolic Pathways

It is known that chemical compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

生物活性

3-(3-Fluorophenyl)piperazin-2-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring with a fluorinated phenyl group, which contributes to its pharmacological properties. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in various animal models. A study demonstrated that this compound could significantly reduce immobility time in the forced swim test, suggesting potential efficacy as an antidepressant.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) showed that certain derivatives of piperazine, including those containing the 3-fluorophenyl moiety, inhibited cell proliferation effectively. Notably, compounds with specific structural modifications displayed enhanced potency against these cancer cell lines .

Inhibition of Enzyme Activity

This compound has been identified as a potent inhibitor of nucleoside transporters ENT1 and ENT2. In vitro assays revealed that the compound significantly reduced uridine uptake in cells expressing these transporters, indicating its potential as a therapeutic agent for conditions involving altered nucleoside metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications to the piperazine ring or the fluorophenyl substituent can lead to variations in potency and selectivity against different biological targets. For instance, the introduction of additional halogen atoms or functional groups has been shown to enhance anticancer activity while maintaining acceptable toxicity profiles .

Study 1: Antidepressant Activity

In a controlled study, the administration of this compound resulted in significant behavioral changes in rodent models, paralleling those observed with established antidepressants. The compound's mechanism was linked to serotonin receptor modulation.

Study 2: Anticancer Efficacy

A series of derivatives based on this compound were synthesized and tested against various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.048 μM against the MDA-MB-231 cell line, demonstrating remarkable selectivity and efficacy .

Data Tables

科学的研究の応用

Pharmacological Applications

1. Neuropharmacology

Research indicates that 3-(3-Fluorophenyl)piperazin-2-one exhibits significant interactions with serotonin receptors, particularly the 5-HT and 5-HT subtypes. These receptors are crucial targets for treating mood disorders such as depression and anxiety. Studies have shown that similar compounds can modulate neurotransmission, suggesting that this compound may have anxiolytic or antidepressant effects .

2. Antitumor Activity

Recent investigations have demonstrated the compound's potential as an antitumor agent. In vitro studies on various cancer cell lines, including HCT116 colon cancer cells, showed promising results with IC50 values indicating effective inhibition of cell proliferation. This suggests that this compound could be developed into a novel therapeutic for cancer treatment .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of Mannich bases derived from piperazine compounds were synthesized and tested against various microbial strains, showing significant antibacterial effects. The structural modifications involving the piperazine moiety enhanced the antimicrobial efficacy, indicating a potential application in developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the piperazine ring in influencing biological activity. For example, variations in the fluorophenyl group can significantly affect binding affinity and selectivity towards specific receptors or enzymes involved in disease mechanisms .

Case Studies

Case Study 1: Neuropharmacological Effects

In a study exploring the effects of piperazine derivatives on serotonin receptors, researchers found that compounds structurally related to this compound modulated receptor activity significantly, suggesting potential use in treating mood disorders .

Case Study 2: Antitumor Efficacy

A recent investigation into the antitumor properties of this compound revealed that it effectively inhibited cell growth in HCT116 colon cancer cells. The study reported an IC50 value demonstrating substantial cytotoxicity, warranting further exploration into its mechanism of action and potential clinical applications .

化学反応の分析

Nucleophilic Alkylation Reactions

The secondary amine in the piperazinone ring undergoes alkylation with alkyl halides under basic conditions. This reaction introduces alkyl groups at the nitrogen atom, modifying pharmacological properties.

The reaction proceeds via an Sₙ2 mechanism , with the piperazine nitrogen acting as a nucleophile. Steric hindrance from the 3-fluorophenyl group directs alkylation to the less hindered nitrogen.

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine atom activates the phenyl ring for meta-directed EAS. Halogenation and nitration occur under controlled conditions.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C | Meta to F | 68% |

| Nitration | HNO₃/H₂SO₄, 40°C | Para to F | 52% |

Density functional theory (DFT) calculations confirm the meta-directing effect arises from the −I effect of fluorine, stabilizing the σ-complex at this position.

Carbonyl Group Reactivity

The ketone moiety participates in condensation and reduction reactions:

Reduction to Piperazine

Catalytic hydrogenation reduces the carbonyl to a methylene group:

-

Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 25°C

-

Yield : 89%

Condensation with Amines

The carbonyl reacts with primary amines to form Schiff bases:

-

Example : Aniline forms a stable imine at pH 7.4.

Asymmetric Catalytic Modifications

A telescoped synthesis leverages eQNU catalysts (derived from Cinchona alkaloids) for enantioselective transformations:

| Step | Catalyst | Key Intermediate | ee (%) |

|---|---|---|---|

| Knoevenagel | eQNU | α,β-unsaturated nitrile | 96 |

| Epoxidation | eQNU/CHP | Epoxide | 89 |

| DROC¹ | — | Piperazin-2-one | 82 |

¹Domino Ring-Opening Cyclization (DROC) with ethylenediamine achieves ring expansion without racemization .

Pharmacophore Modifications

Structure-activity relationship (SAR) studies highlight the fluorine atom's critical role:

-

Halogen replacement : Removing fluorine decreases ENT1/ENT2 inhibition by >90% .

-

Optimal substituents : 3-Fluorophenyl enhances binding through hydrophobic and electrostatic interactions .

Stability and Degradation Pathways

-

Hydrolysis : The lactam ring slowly hydrolyzes in acidic conditions (t₁/₂ = 48 hr at pH 2).

-

Photodegradation : UV exposure (254 nm) cleaves the C-F bond, forming phenolic byproducts.

特性

IUPAC Name |

3-(3-fluorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-3-1-2-7(6-8)9-10(14)13-5-4-12-9/h1-3,6,9,12H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUBPDWZQUSIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。